methyl({[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methyl})amine dihydrochloride
Description
Methyl({[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methyl})amine dihydrochloride (CAS: 1699332-77-8) is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyridine core fused with a pyridine ring. The structure includes a trifluoromethyl (-CF₃) substituent at position 2 and a methylamine group attached via a methylene bridge at position 6, forming a dihydrochloride salt. Its molecular formula is C₁₀H₁₄F₃N₃·2HCl, with a free base molecular weight of 233.23 g/mol . The dihydrochloride form enhances aqueous solubility, a critical feature for pharmacological applications.
Properties
IUPAC Name |
N-methyl-1-[2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3N3.2ClH/c1-14-4-7-2-3-9-15-8(10(11,12)13)6-16(9)5-7;;/h6-7,14H,2-5H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHZGQWQHPILRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCC2=NC(=CN2C1)C(F)(F)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl({[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methyl})amine dihydrochloride typically involves several steps. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored for its mild reaction conditions and functional group tolerance . Additionally, the synthesis of imidazole-containing compounds can be achieved through methods such as Debus-Radiszewski synthesis, Wallach synthesis, and from dehydrogenation of imidazolines .
Chemical Reactions Analysis
Methyl({[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methyl})amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the molecule.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides or nucleophiles.
Scientific Research Applications
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have been extensively studied for their potential as anticancer agents. Research indicates that compounds with this scaffold can inhibit critical pathways involved in cancer cell proliferation. For instance, a series of imidazo[1,2-a]pyridine derivatives were synthesized and evaluated for their activity against various cancer cell lines, demonstrating promising results in inhibiting tumor growth through mechanisms involving PI3Kα inhibition and other pathways .
Antiviral Properties
Recent studies have highlighted the antiviral potential of imidazo[1,2-a]pyridine derivatives against SARS-CoV and SARS-CoV-2. Specific compounds within this class have shown IC50 values as low as 21 nM against the main protease of these viruses . This suggests a viable application in developing antiviral therapies.
Cholinesterase Inhibition
The compound has also been evaluated for its ability to inhibit cholinesterases (AChE and BChE), which are crucial targets in the treatment of Alzheimer’s disease and other neurodegenerative disorders. Certain derivatives demonstrated significant inhibition with IC50 values ranging from 0.2 to 50 µM . This activity indicates potential for therapeutic development aimed at enhancing cognitive function.
Synthetic Routes
The synthesis of methyl({[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methyl})amine dihydrochloride typically involves multi-step synthetic pathways that include cyclization reactions and functional group modifications. Recent methodologies have employed iodine-catalyzed reactions to enhance yields and simplify processes .
Structure-Activity Relationship (SAR) Studies
SAR studies have been pivotal in optimizing the biological activity of imidazo[1,2-a]pyridine derivatives. Modifications at various positions on the imidazo ring have led to improved selectivity and potency against targeted biological pathways . For example, the introduction of methoxy groups has been correlated with enhanced selectivity indices in biological assays.
Case Study: PI3Kα Inhibitors
In a study focused on developing new PI3Kα inhibitors, this compound was identified as a lead compound due to its favorable pharmacokinetic properties and efficacy in inhibiting cancer cell growth .
Case Study: Antiviral Activity Against SARS-CoV-2
Another significant study assessed the antiviral properties of imidazo[1,2-a]pyridine derivatives against SARS-CoV-2. The findings revealed that certain modifications could significantly enhance antiviral activity while maintaining low toxicity profiles .
Data Tables
Mechanism of Action
The mechanism of action of methyl({[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methyl})amine dihydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can improve drug potency by lowering the pKa of the molecule, which enhances its binding affinity to target proteins . This interaction often involves hydrogen bonding and other non-covalent interactions that stabilize the drug-protein complex.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogs in the imidazo[1,2-a]pyridine family. Key differentiating factors include substituent groups, salt forms, and inferred physicochemical properties.
Table 1: Structural and Molecular Comparison
Key Observations:
The electron-withdrawing nature of -CF₃ may confer metabolic stability by resisting oxidative degradation, unlike methyl groups .
Substituent Effects at Position 6 :
- The methylamine (-CH₂NHCH₃) group in the target compound is a secondary amine, offering moderate basicity (pKa ~9–10) compared to primary amines (-CH₂NH₂) in analogs. This impacts salt formation, solubility, and receptor interactions .
- Dihydrochloride salts (e.g., target compound) generally exhibit superior aqueous solubility versus free bases, critical for drug formulation .
Core Structure Variations :
- Imidazo[1,2-a]pyridine derivatives (e.g., target compound) differ from structural isomers like imidazo[1,5-a]pyridines () in ring strain and π-orbital overlap, influencing binding affinity to biological targets .
Biological Implications: While direct activity data for the target compound are lacking, analogs with anti-inflammatory () or antitrypanosomal () properties highlight the pharmacophore’s versatility. Substituent choice (e.g., -CF₃ vs. halogens) tailors specificity toward distinct enzymes or receptors .
Biological Activity
Methyl({[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methyl})amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxicity, enzyme inhibition, and therapeutic applications.
- Molecular Formula : C10H11Cl2N3
- Molecular Weight : 248.20 g/mol
- LogP : 1.8
- Hydrogen Bond Donors : 0
- Hydrogen Bond Acceptors : 6
Cytotoxicity and Anticancer Activity
Research has demonstrated that imidazo[1,2-a]pyridine derivatives exhibit notable cytotoxic effects against various cancer cell lines. A study involving a series of 6-substituted imidazo[1,2-a]pyridine analogs indicated that several compounds displayed significant cytotoxicity against the HeLa cervical carcinoma cell line. The half-maximal inhibitory concentration (IC50) values were found to be below 150 μM for the most active compounds, suggesting a strong potential for anticancer applications .
Table 1: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | IC50 (μM) | Cell Line | Activity |
|---|---|---|---|
| 1a | <150 | HeLa | Highly Cytotoxic |
| 1b | 386 | HeLa | Moderate Cytotoxic |
| 1c | 735 | HeLa | Low Cytotoxic |
Enzyme Inhibition
Imidazo[1,2-a]pyridine derivatives have also been studied for their inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play crucial roles in neurotransmission and are targets for drugs treating neurodegenerative diseases.
In one study, derivatives showed AChE inhibition with IC50 values ranging from 0.2 to 50.0 μM. Compounds with specific substituents demonstrated enhanced inhibition compared to others .
Table 2: AChE Inhibition Potency of Selected Derivatives
| Compound ID | IC50 (μM) | Type of Inhibition |
|---|---|---|
| 2h | 79 | AChE |
| 2j | Varied | BChE |
Case Study: Anticancer Activity in NSCLC
A series of imidazo[1,2-a]pyrazine ureas have shown selective cytostatic activity against non-small cell lung cancer (NSCLC) cell lines. One compound demonstrated a dose-dependent response in P53-mutant NSCLC cells, indicating a potential mechanism for reactivating mutant p53 pathways .
Pharmacological Evaluation
The pharmacokinetic properties of this compound are critical for its therapeutic applicability. Studies suggest that modifications to the imidazo[1,2-a]pyridine scaffold can enhance lipophilicity and solubility while maintaining bioactivity .
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of methyl({[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methyl})amine dihydrochloride?
Answer: Use Design of Experiments (DoE) to systematically explore reaction parameters (e.g., temperature, solvent polarity, stoichiometry). For example:
-
Central Composite Design can optimize yield by testing interactions between variables like reaction time and amine equivalents .
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Validate intermediates via NMR (1H, 13C) and IR spectroscopy to confirm structural integrity at each step .
-
Example Table:
Variable Range Tested Optimal Value Temperature 60–100°C 80°C Amine Equiv. 1.0–2.5 1.8 Solvent DMF, THF, EtOH DMF
Q. How can researchers reliably characterize the purity and structural identity of this compound?
Answer: Combine multidimensional spectroscopic techniques :
- 1H/13C NMR to confirm regiochemistry and proton environments, particularly for the imidazo[1,2-a]pyridine core .
- High-Resolution Mass Spectrometry (HRMS) for exact mass verification.
- Elemental Analysis to validate dihydrochloride salt stoichiometry.
- IR Spectroscopy to detect NH/amine vibrations (~3300 cm⁻¹) and trifluoromethyl groups (~1100–1200 cm⁻¹) .
Q. What stability considerations are critical for storing this compound in academic settings?
Answer:
- Conduct accelerated stability studies under varying conditions (humidity, temperature, light) using HPLC to monitor degradation.
- Store in desiccated, opaque containers at –20°C to prevent hydrolysis of the trifluoromethyl group or amine protonation shifts .
Advanced Research Questions
Q. How can computational methods clarify the reaction mechanism of the imidazo[1,2-a]pyridine core formation?
Answer:
Q. What strategies resolve contradictions in reported spectral data for related imidazo[1,2-a]pyridine derivatives?
Answer:
Q. How can researchers investigate the biological activity of this compound while avoiding non-specific interactions?
Answer:
- Use structure-activity relationship (SAR) studies with truncated analogs (e.g., removing the trifluoromethyl group) to isolate pharmacophoric elements .
- Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities and rule out aggregation artifacts .
Q. What scale-up challenges arise during the transition from lab-scale synthesis to pilot-scale production?
Answer:
Q. How can researchers identify degradation products under oxidative or hydrolytic stress?
Answer:
Q. What methodologies are effective for studying solubility limitations in aqueous or lipid-based systems?
Answer:
Q. How can enantiomeric purity be assessed if chiral centers are introduced during synthesis?
Answer:
- Employ chiral HPLC with a cellulose-based stationary phase or supercritical fluid chromatography (SFC) to separate enantiomers .
- Confirm absolute configuration via X-ray crystallography or electronic circular dichroism (ECD) .
Key Notes for Methodological Rigor
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
